molecular formula C5H10N2O2S B11929760 Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)- CAS No. 19928-37-1

Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)-

Cat. No.: B11929760
CAS No.: 19928-37-1
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-DAXSKMNVSA-N
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Description

Properties

CAS No.

19928-37-1

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4-

InChI Key

UHXUZOCRWCRNSJ-DAXSKMNVSA-N

Isomeric SMILES

C/C(=N/OC(=O)NC)/SC

Canonical SMILES

CC(=NOC(=O)NC)SC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : The reaction is typically conducted at 0–5°C to minimize side reactions such as oligomerization of methyl isocyanate.

  • Solvent System : Anhydrous dichloromethane or toluene is employed to maintain a moisture-free environment, preventing hydrolysis of the isocyanate.

  • Stoichiometry : A 1:1 molar ratio of methylthio acetaldoxime to methyl isocyanate ensures complete conversion, with excess isocyanate leading to byproducts like methyl urea.

  • Catalysis : No catalyst is required, but trace amounts of triethylamine (0.1–0.5 mol%) may enhance reaction kinetics by deprotonating the oxime.

The product is isolated via fractional distillation under reduced pressure (20–30 mmHg) at 60–70°C, yielding methomyl as a crystalline solid with a purity >98%.

Alternative Pathways and Modifications

Schiff Base Intermediate Route

An alternative approach involves the formation of a Schiff base intermediate (Figure 1 ), where methylthio acetaldehyde reacts with hydroxylamine to form methylthio acetaldoxime. Subsequent condensation with methyl isocyanate follows the same mechanism as the primary route but offers flexibility in scaling:

CH3SCH2CHO+NH2OHCH3SCH2C(=NOH)CH3NCOMethomyl\text{CH}3\text{SCH}2\text{CHO} + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{SCH}2\text{C(=NOH)} \xrightarrow{\text{CH}3\text{NCO}} \text{Methomyl}

Key Advantages :

  • Higher yields (85–90%) due to in-situ generation of the oxime.

  • Reduced purification steps compared to isolated intermediate protocols.

Photocatalytic Synthesis

Recent advances explore photocatalytic methods using TiO₂ nanoparticles under UV irradiation. This green chemistry approach minimizes hazardous reagents but remains experimental, with yields currently ≤50%.

Analytical Characterization and Quality Control

Post-synthesis, methomyl is characterized using:

Spectroscopic Methods

  • IR Spectroscopy : Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (S–O stretch).

  • ¹H NMR : Signals at δ 2.10 (s, 3H, SCH₃), δ 3.00 (s, 3H, NCH₃), and δ 3.70 (s, 3H, OCH₃).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms purity, with a retention time of 4.2 minutes.

Industrial-Scale Production Metrics

ParameterValueSource
Batch Yield82–87%
Purity Post-Distillation98.5%
Production Cost (USD/kg)$12.50–$15.00

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Primary Route85–9098.5High
Schiff Base Intermediate88–9297.8Moderate
Photocatalytic45–5095.0Low

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₁₀N₂O₂S
  • Molecular Weight : 162.21 g/mol
  • CAS Registry Number : 19928-37-1
  • InChIKey : UHXUZOCRWCRNSJ-QPJJXVBHSA-N

Methomyl functions primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions. This mechanism underlies its effectiveness as a pesticide but also raises concerns regarding its toxicity to non-target organisms.

Agricultural Applications

  • Pesticide Use :
    • Methomyl is widely used as a broad-spectrum insecticide effective against various pests in crops. It targets arthropods, nematodes, and other agricultural pests, making it a valuable tool for farmers seeking to protect their yields .
  • Mechanism of Action :
    • The compound inhibits acetylcholinesterase, resulting in prolonged stimulation of the nervous system in insects. This leads to paralysis and death of the pest .
  • Resistance Management :
    • Research indicates that Methomyl can be part of integrated pest management strategies due to its unique mode of action compared to other insecticides .

Toxicological Research

  • Human Health Impact :
    • Studies have focused on the toxicological effects of Methomyl on human health. It has been linked to acute poisoning incidents due to its high toxicity levels when ingested or inhaled . Research continues into potential antidotes and treatments for exposure.
  • Environmental Concerns :
    • The persistence of Methomyl in the environment raises concerns regarding its impact on non-target species, including beneficial insects and aquatic life. Studies are being conducted to assess its biodegradation pathways and ecological risks .

Medicinal Chemistry Applications

  • Drug Development :
    • Methomyl's structure has inspired research into novel acetylcholinesterase inhibitors for therapeutic applications in treating neurological disorders such as Alzheimer's disease . The compound serves as a model for designing more selective inhibitors that minimize side effects.
  • Biological Activity Studies :
    • Recent studies have evaluated Methomyl's biological activity beyond insecticidal properties, exploring its potential antimicrobial effects against various pathogens . This expands the scope of research into its utility in medicine.

Case Studies

  • Case Study: Pesticide Efficacy
    • A study demonstrated that Methomyl significantly reduced pest populations in cotton crops compared to untreated controls, highlighting its effectiveness in agricultural settings .
  • Case Study: Toxicity Assessment
    • Research involving accidental exposure cases revealed significant health impacts, prompting further investigations into safe handling practices and exposure limits for agricultural workers .
  • Case Study: Environmental Impact
    • Longitudinal studies showed that Methomyl residues persisted in soil and water sources, affecting local ecosystems and prompting regulatory reviews .

Comparison with Similar Compounds

Structural Analogs

a) Propyl N-(Methylcarbamoyloxy)ethanimidothioate (CAS 32280-64-1)
  • Molecular Formula : C₆H₁₂N₂O₂S
  • Key Differences : The propyl ester substituent replaces Methomyl’s methyl ester, increasing molecular weight (176.24 g/mol ) and lipophilicity. This modification may enhance environmental persistence due to reduced volatility .
  • Applications : Less commercially prevalent than Methomyl, but used in niche pest control.
b) Aldicarb (CAS 116-06-3)
  • Molecular Formula : C₇H₁₄N₂O₂S
  • Key Differences : Features a methyl isocyanate group and a branched alkyl chain. Higher molecular weight (190.26 g/mol ) and acute toxicity (EPA code P070 ). Aldicarb’s systemic action allows root uptake in plants, unlike Methomyl’s foliar application .

Functional Analogs

a) Chlorodimeform (CAS 6164-98-3)
  • Molecular Formula : C₁₀H₁₃ClN₂
  • Key Differences : A formamidine insecticide with a chlorinated aromatic ring. Targets octopamine receptors instead of acetylcholinesterase, offering a distinct mode of action .
b) O,O-Dimethyl[n-(Methylcarbamoyl)methyl]phosphorodithioate
  • Molecular Formula: C₅H₁₂NO₃PS₂
  • Key Differences: A phosphorodithioate-carbamate hybrid, combining cholinesterase inhibition with organophosphate-like phosphorylation. Broader-spectrum activity but higher mammalian toxicity .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) EPA Hazard Code
Methomyl C₅H₁₀N₂O₂S 162.21 78–79 P066
Propyl N-(Methylcarbamoyloxy)ethanimidothioate C₆H₁₂N₂O₂S 176.24 Not reported Not classified
Aldicarb C₇H₁₄N₂O₂S 190.26 98–100 P070

Table 2: Functional and Environmental Comparison

Compound Mode of Action Hydrolysis Rate (pH 7) Environmental Persistence
Methomyl Acetylcholinesterase inhibitor Rapid (t₁/₂ ~7 days) Moderate (soil t₁/₂ ~30 days)
Aldicarb Acetylcholinesterase inhibitor Slower (t₁/₂ ~30 days) High (groundwater leaching risk)
Chlorodimeform Octopamine receptor agonist Stable in neutral pH High (residual in crops)

Key Research Findings

  • Toxicity : Methomyl’s LD₅₀ (oral, rat) is 17–24 mg/kg , comparable to Aldicarb (0.93 mg/kg ) but less toxic than hybrid phosphorodithioates .
  • Environmental Impact : Methomyl degrades faster in alkaline conditions, producing less persistent metabolites like methomyl oxime . In contrast, Aldicarb’s metabolites (e.g., aldicarb sulfoxide) are more stable and mobile .
  • Regulatory Status : Methomyl is banned in the EU due to groundwater contamination risks but remains approved in the U.S. under restricted use .

Conclusion Methomyl’s efficacy as a fast-acting insecticide is tempered by its acute toxicity and environmental risks. Structural analogs like the propyl ester variant offer modified persistence profiles, while functional analogs like Chlorodimeform provide alternative modes of action. Continued research into hydrolysis pathways and safer derivatives is critical for balancing agricultural needs with environmental safety.

Biological Activity

Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)-, also known as Methomyl, is a synthetic carbamate pesticide notable for its biological activity as an acetylcholinesterase inhibitor. This compound has garnered attention due to its applications in agriculture and its potential effects on human health and the environment. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Molecular Formula : C₅H₁₀N₂O₂S
  • Molecular Weight : 162.21 g/mol
  • CAS Registry Number : 16752-77-5
  • InChIKey : UHXUZOCRWCRNSJ-QPJJXVBHSA-N

Methomyl functions primarily as an acetylcholinesterase inhibitor , which leads to the accumulation of acetylcholine in the synaptic cleft. This accumulation results in prolonged stimulation of postsynaptic receptors, leading to various physiological effects:

  • Neuromuscular Effects : Increased muscle contraction can lead to symptoms such as twitching and paralysis.
  • Gastrointestinal Effects : Symptoms may include nausea, vomiting, and diarrhea due to overstimulation of the parasympathetic nervous system.
  • Respiratory Effects : In severe cases, respiratory failure may occur due to diaphragm paralysis.

Toxicity and Safety Profile

Methomyl is classified as moderately toxic to humans and other mammals. The toxicity depends on the route of exposure (oral, dermal, or inhalation) and dosage. The following table summarizes the acute toxicity levels:

Route of ExposureLD50 (mg/kg)Remarks
Oral20-50Highly toxic
Dermal200-500Moderately toxic
Inhalation0.5-1Highly toxic

Case Studies

  • Agricultural Use : Methomyl is widely used in crop protection against pests. A study conducted on its efficacy showed that it significantly reduced pest populations in cotton crops while maintaining a favorable safety profile when applied according to guidelines .
  • Human Health Impact : A case study reported acute poisoning incidents among agricultural workers exposed to high concentrations of Methomyl without adequate protective measures. Symptoms included respiratory distress and neurological impairment, highlighting the need for stringent safety protocols during application .
  • Environmental Impact : Research indicates that Methomyl can have detrimental effects on non-target species, particularly aquatic organisms. A study found significant mortality rates in fish exposed to contaminated water sources following agricultural runoff .

Research Findings

Recent studies have focused on the biodegradation pathways of Methomyl in soil and water environments. The compound is subject to microbial degradation, which can mitigate its environmental impact:

  • Microbial Degradation : Specific bacteria have been identified that can metabolize Methomyl into less harmful products, suggesting potential bioremediation strategies .
  • Ecotoxicological Assessments : Various assessments have been conducted to evaluate the sublethal effects of Methomyl on non-target organisms, including bees and earthworms, showing varying degrees of susceptibility .

Q & A

Q. What are the recommended synthetic routes for Methomyl, and how do reaction conditions influence yield and purity?

Methomyl synthesis typically involves the condensation of methylthioacetaldehyde with methylcarbamoyl oxime under controlled conditions. Key steps include:

  • Oxime formation : Reacting methylthioacetaldehyde with hydroxylamine to form the corresponding oxime intermediate.
  • Carbamoylation : Treating the oxime with methyl isocyanate or methylcarbamoyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Purification : Crystallization from ethanol/water mixtures enhances purity (>98%). Yield optimization requires strict temperature control and stoichiometric precision, as excess methyl isocyanate can lead to dimerization byproducts .

Q. Which analytical techniques are most effective for quantifying Methomyl in complex matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water, 60:40) and detection at 254 nm provide resolution from carbamate degradation products .
  • GC-MS : Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) improves volatility. Electron ionization (EI) at 70 eV enables identification via fragmentation patterns (e.g., m/z 162 [M+], 105 [CH3NCO]) .
  • Immunoassays : Antibody-based kits (e.g., ELISA) are rapid but require cross-reactivity validation against structurally similar carbamates .

Q. How can spectroscopic methods elucidate the stereochemical configuration of Methomyl?

  • NMR : 1^1H NMR reveals the (Z)-configuration via coupling constants between the thioester and oxime groups (J = 8–10 Hz). 13^{13}C NMR confirms the methylcarbamoyl moiety (C=O at ~155 ppm) .
  • IR : Stretching frequencies at 1670 cm1^{-1} (C=O) and 1250 cm1^{-1} (S–O) validate functional groups .
  • X-ray crystallography : Resolves spatial arrangement, confirming the planar geometry of the oxime-carbamoyl system .

Q. What factors influence the stability of Methomyl under laboratory storage conditions?

  • pH : Degrades rapidly in alkaline conditions (t1/2_{1/2} < 24 hrs at pH >9) due to hydroxide-mediated hydrolysis of the carbamate bond. Stable at pH 5–7 .
  • Temperature : Store at 4°C in amber vials to prevent photodegradation. Thermal decomposition occurs above 80°C, releasing methyl isocyanate .
  • Solvent : Use anhydrous acetonitrile or methanol; aqueous solutions require stabilizers (e.g., 0.1% acetic acid) .

Advanced Research Questions

Q. What are the dominant degradation pathways of Methomyl in environmental systems, and how can they be modeled experimentally?

  • Hydrolysis : In water, Methomyl hydrolyzes to methomyl oxime and methylcarbamic acid. Pseudo-first-order kinetics apply, with rate constants (k) dependent on pH and temperature. Experimental setup: Incubate at 25°C in buffered solutions (pH 4–9), monitor via LC-MS .
  • Photolysis : UV irradiation (λ = 254 nm) generates sulfonic acid derivatives. Use quartz reactors with xenon arc lamps to simulate sunlight .
  • Microbial degradation : Soil slurry assays with Pseudomonas spp. show NADH-dependent cleavage of the thioester bond. Measure metabolites via 14^{14}C-labeled tracing .

Q. How does Methomyl inhibit acetylcholinesterase (AChE), and what structural analogs enhance target specificity?

Methomyl carbamoylates the serine hydroxyl group in AChE’s active site, blocking acetylcholine hydrolysis. Key steps:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity (ΔG = −8.2 kcal/mol) to Torpedo californica AChE .
  • Mutagenesis : Replace Ser203 with alanine in recombinant AChE to confirm carbamoylation sites .
  • Analog design : Substituents at the oxime position (e.g., fluorine) improve insect vs. mammalian AChE selectivity .

Q. How can contradictory data on Methomyl’s environmental persistence be resolved?

Discrepancies in half-life (e.g., 6–30 days in soil) arise from:

  • Soil type : Higher organic matter increases sorption (Koc_{oc} = 100–200 mL/g), reducing bioavailability .
  • Microbial diversity : Metagenomic profiling of soil microbiomes identifies Bacillus spp. capable of rapid carbamate mineralization .
  • Analytical bias : LC-MS/MS vs. immunoassays may over/underestimate residues due to cross-reactivity. Use isotopically labeled internal standards (e.g., D3_3-methomyl) for correction .

Q. What methodologies assess Methomyl’s synergistic interactions with other pesticides?

  • Binary toxicity assays : Co-expose Daphnia magna to Methomyl and pyrethroids (e.g., permethrin). Calculate synergistic ratios (SR) using the Abbott formula:
    SR=LC50 (alone)LC50 (combination)SR = \frac{LC_{50} \text{ (alone)}}{LC_{50} \text{ (combination)}}

    SR >1.5 indicates potentiation .

  • Transcriptomics : RNA-seq of exposed organisms reveals upregulation of detoxification genes (e.g., CYP450) .

Q. How do regulatory guidelines impact the design of Methomyl disposal protocols in research settings?

  • EPA RCRA P066 : Classify waste as acutely hazardous (≥100 kg/month). Treat via alkaline hydrolysis (pH 12, 90°C, 1 hr) followed by activated carbon filtration .
  • Incinerator compliance : Ensure dwell time ≥2 sec at 1200°C with scrubbers to capture SOx_x and methyl isocyanate .
  • Biological treatment : Pilot-scale bioreactors with Rhodococcus spp. achieve >90% degradation; validate via EPA 8327 .

Q. Can in silico models predict Methomyl’s ecotoxicological risks, and what are their limitations?

  • QSAR : Use molecular descriptors (e.g., logP, polar surface area) in EPI Suite to estimate LC50_{50} for fish (e.g., Pimephales promelas). Cross-validate with experimental LC50_{50} = 4.2 mg/L .
  • Read-across limitations : Structural analogs (e.g., aldicarb) may underestimate bioaccumulation potential due to Methomyl’s higher water solubility (3.3 g/L) .

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